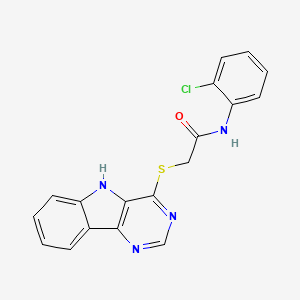
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the quinoline family and has a unique structure that makes it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In addition, it has also been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis. In addition, it has also been found to have potent antimicrobial activity against a wide range of bacteria and fungi. In agriculture, this compound has been found to have potent activity against a wide range of pests and is considered to be a safer alternative to traditional pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine in lab experiments include its potent activity against cancer cells, bacteria, and fungi. In addition, this compound has excellent fluorescence properties and can be used for imaging applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine. In medicine, this compound has shown promising results as an anticancer and antimicrobial agent. Further studies are needed to fully understand its mechanism of action and to optimize its use in clinical settings. In agriculture, this compound has shown potential as a safer alternative to traditional pesticides. Further studies are needed to evaluate its efficacy and safety in field settings. In materials science, this compound has shown potential as a fluorescent probe. Further studies are needed to optimize its properties for imaging applications.
Méthodes De Synthèse
The synthesis of N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine involves the reaction of 4-ethylphenylamine with 6-methyl-2-chloroquinoline in the presence of a base. The resulting intermediate is then reacted with thiomorpholine-4-carbonyl chloride to form the final product. This synthesis method has been optimized to provide high yields of the compound and is widely used in research laboratories.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an antimicrobial agent. It has been found to have potent activity against a wide range of bacteria and fungi.
In agriculture, N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine has been studied for its potential use as a pesticide. It has been found to have potent activity against a wide range of pests and is considered to be a safer alternative to traditional pesticides.
In materials science, this compound has been studied for its potential use as a fluorescent probe. It has been found to have excellent fluorescence properties and can be used for imaging applications.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSCQZRLYAPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

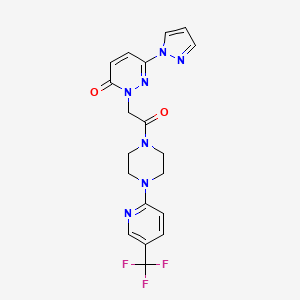
![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)

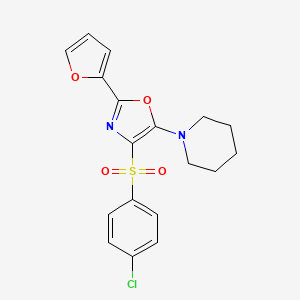
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
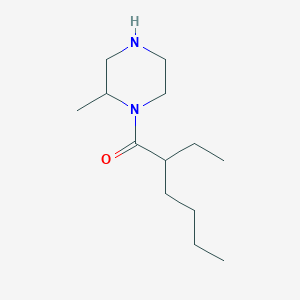
![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
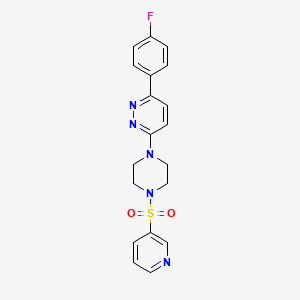
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)